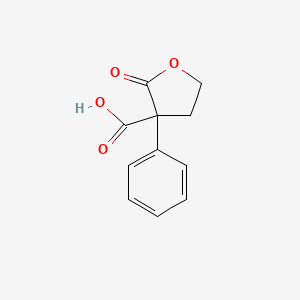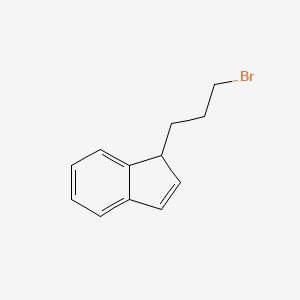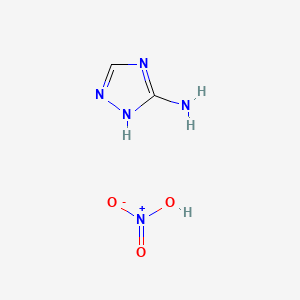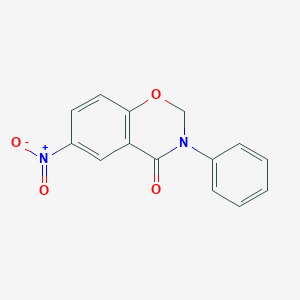
Methyl diethylsulfuramidoite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl diethylsulfuramidoite, also known by its IUPAC name [ethyl (methoxysulfinyl)amino]ethane, is an organosulfur compound with the molecular formula C5H13NO2S. This compound is characterized by its unique structure, which includes a sulfinyl group bonded to an amino group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl diethylsulfuramidoite can be synthesized through the reaction of diethylamine with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous flow process where diethylamine and methanesulfinyl chloride are reacted in a controlled environment. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl diethylsulfuramidoite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as alkoxides or thiolates; reactions are conducted under basic conditions.
Major Products Formed
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl diethylsulfuramidoite has found applications in several fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals due to its unique reactivity.
Mechanism of Action
The mechanism by which methyl diethylsulfuramidoite exerts its effects involves the interaction of its sulfinyl group with various molecular targets. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function . The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological activity, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Methyl diethylsulfuramidoite can be compared with other organosulfur compounds such as sulfonamides and sulfoximines . While sulfonamides are widely known for their antimicrobial properties, this compound offers unique reactivity due to the presence of the sulfinyl group. Sulfoximines, on the other hand, are known for their stability and are used in various pharmaceutical applications .
List of Similar Compounds
This compound stands out due to its unique structure and reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
21954-69-8 |
|---|---|
Molecular Formula |
C5H13NO2S |
Molecular Weight |
151.23 g/mol |
IUPAC Name |
[ethyl(methoxysulfinyl)amino]ethane |
InChI |
InChI=1S/C5H13NO2S/c1-4-6(5-2)9(7)8-3/h4-5H2,1-3H3 |
InChI Key |
DKGGSWZTFYZHQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)

![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)


![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)




![[[1,1'-Bi(cyclooctane)]-1-yl]methanol](/img/structure/B14715510.png)
